1,3-Bis(4-chlorophenyl)-1,2-dihydroimidazol-1-ium chloride
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Overview
Description
1,3-Bis(4-chlorophenyl)-1,2-dihydroimidazol-1-ium chloride is a chemical compound known for its unique structure and properties It is a derivative of imidazole, featuring two 4-chlorophenyl groups attached to the nitrogen atoms of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-chlorophenyl)-1,2-dihydroimidazol-1-ium chloride typically involves the reaction of 4-chloroaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring. The final product is obtained by treating the imidazole derivative with hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-chlorophenyl)-1,2-dihydroimidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolium salts.
Reduction: Reduction reactions can convert the imidazolium salt back to the imidazole derivative.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolium salts, imidazole derivatives, and other functionalized compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
1,3-Bis(4-chlorophenyl)-1,2-dihydroimidazol-1-ium chloride has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other imidazole-based compounds and as a catalyst in organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-chlorophenyl)-1,2-dihydroimidazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-chlorophenyl)urea: This compound shares structural similarities but differs in its functional groups and reactivity.
1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine: Another structurally related compound with distinct chemical and biological properties.
3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: A compound with similar aromatic substitution but different core structure.
Uniqueness
1,3-Bis(4-chlorophenyl)-1,2-dihydroimidazol-1-ium chloride is unique due to its imidazole core and the presence of two 4-chlorophenyl groups. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,3-bis(4-chlorophenyl)-1,2-dihydroimidazol-1-ium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2.ClH/c16-12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(17)4-8-15;/h1-10H,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWAFJOMPXUUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1[NH+](C=CN1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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